molecular formula C₁₄H₁₄D₆ClN₃O₃S B1146240 Clopamide-d6 CAS No. 1346602-07-0

Clopamide-d6

Cat. No. B1146240
CAS RN: 1346602-07-0
M. Wt: 351.88
InChI Key:
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Description

Clopamide-d6 is the labelled analogue of Clopamide . Clopamide is a piperidine diuretic . It is categorized as a thiazide-like diuretic and works similarly to thiazide diuretics . It acts in the kidneys, at the distal convoluted tubule (DCT) of the nephron where it inhibits the sodium-chloride symporter .


Molecular Structure Analysis

The molecular structure of Clopamide involves a crystal structure of clopamide anhydrate and hemihydrate and a structural landscape of different polymorphs and solvatomorphs of its copper (II) complexes . All Cu (II) complexes have a square-planar coordination geometry, in which copper (II) centres are surrounded by piperidine-N and carbonyl-O donor atoms in a five-membered chelate ring .


Chemical Reactions Analysis

The photodegradation of Clopamide was investigated using N,N-dimethylaniline (DMA) as an electron donor and 1,4-dicyanonaphthalene (DCN) as an electron acceptor in an immersion-well-type photochemical reactor . Photodegradation of the drug Clopamide resulted in two significant products via photoinduced electron transfer .

Scientific Research Applications

Crystallography and Polymorphism Studies

Clopamide-d6 can be utilized in crystallography to study the formation of various solvatomorphs and polymorphs. Researchers have investigated the crystal structures of clopamide and its copper (II) complexes, revealing insights into molecular arrangements and the effects of water on crystal perfection . This application is crucial for understanding the structure-directing effects that control molecular self-assembly, which is fundamental in the development of active pharmaceutical ingredients (APIs).

Photodegradation Research

The photodegradation of clopamide has been studied, resulting in significant products via photoinduced electron transfer . Clopamide-d6 can serve as a stable isotopic label in these studies to track the degradation pathways and identify the photoproducts formed. This research is essential for understanding the stability of the drug under light exposure and preventing drug-induced photosensitivity.

Pharmacokinetics

Clopamide-d6 can be used in pharmacokinetic studies to understand the drug’s behavior within the body. A validated liquid chromatography-tandem mass spectrometry method has been developed for the simultaneous determination of clopamide and other compounds in human plasma . This application is vital for determining the dosage and frequency of administration for therapeutic effectiveness.

Molecular Docking and Drug Design

In silico molecular docking studies of clopamide have been conducted to explore its antioxidant potentials and interactions with biological targets like tyrosinase . Clopamide-d6 can be used as a reference compound in these studies to aid in the design of new drugs with improved efficacy and reduced side effects.

Photochemical Reactivity Analysis

Clopamide’s photochemical reactivity has been explored using electron donors and acceptors in photochemical reactors . Clopamide-d6 can be instrumental in these analyses to provide a deeper understanding of the drug’s electronic excited states and its implications for medicinal chemistry.

Photosensitivity and Phototoxicity Investigations

Research into the photosensitizing and phototoxic properties of clopamide is critical for ensuring patient safety . Clopamide-d6 can be used in these investigations to study the effects of light on the drug and its potential to cause adverse reactions when exposed to natural or artificial light.

Structural Analysis of Drug Complexes

The structural analysis of clopamide’s copper (II) complexes provides valuable information on the coordination geometry and secondary interactions . Clopamide-d6 can be used in these studies to compare the structural differences and enhance the understanding of complex formation.

Thermal Behavior and Stability Testing

The thermal behavior and stability of clopamide crystals have been examined using IR and thermoanalytical methods . Clopamide-d6 can be applied in these tests to assess the drug’s stability under various temperature conditions, which is essential for proper storage and handling.

Safety and Hazards

Clopamide may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Users are advised to avoid light (natural or artificial) exposure to prevent drug-induced photosensitivity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Clopamide-d6 involves the deuteration of Clopamide, which is a diuretic drug. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which are heavier isotopes of hydrogen. This is done to create a deuterated version of the drug for use in research and development.", "Starting Materials": [ "Clopamide", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve Clopamide in D2O and add NaOH to create a basic solution.", "Step 2: Bubble D2 gas through the solution to replace the hydrogen atoms with deuterium atoms.", "Step 3: Filter the solution to remove any solid impurities.", "Step 4: Evaporate the solution to obtain Clopamide-d6 as a solid product." ] }

CAS RN

1346602-07-0

Molecular Formula

C₁₄H₁₄D₆ClN₃O₃S

Molecular Weight

351.88

synonyms

rel-3-(Aminosulfonyl)-4-chloro-N-[(2R,6S)-2,6-(dimethyl-d6)-1-piperidinyl]benzamide;  4-Chloro-N-[(cis-2,6-(dimethyl-d6)piperidino]-3-sulfamoylbenzamide;  Adurix-d6;  Aquex-d6;  Brinaldix-d6;  Chlosudimeprimyl-d6;  Clopamide-d6;  Clopamidum-d6;  DT 327-d6;  N

Origin of Product

United States

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